
3-环丁基丙酸乙酯
描述
科学研究应用
天然聚合物的可生物降解材料
通过酯化改性天然聚合物(例如透明质酸衍生物)的研究暗示了创造新的生物相容且可降解材料的潜力。酯化,包括部分或全部过程,改变了这些材料的生物学特性,在临床环境中提供了广泛的应用 (Campoccia 等人,1998)。这表明 3-环丁基丙酸乙酯通过类似的化学改性,可能有助于开发具有独特物理化学性质和应用的新型材料。
电化学技术和离子液体
使用室温离子液体 (RTIL) 进行电镀和能量存储等应用的电化学技术进步突出了 3-环丁基丙酸乙酯可能找到相关性的领域。研究表明 RTIL 在广泛的电化学过程中的效用,表明 3-环丁基丙酸乙酯或其衍生物在增强或创造新的电化学应用中具有潜力 (Tsuda 等人,2017)。
有机电子和导电聚合物
有机电子器件的开发需要探索具有高导电性和透明性的导电聚合物。聚(3,4-乙撑二氧噻吩):聚(苯乙烯磺酸)(PEDOT:PSS)是一种以其优异性能而闻名的此类聚合物。正在探索各种物理和化学方法来增强 PEDOT:PSS 的电导率,这表明 3-环丁基丙酸乙酯可能在开发或改性导电聚合物中发挥作用的研究途径 (Shi 等人,2015)。
聚羟基链烷酸酯的生物医学应用
聚羟基链烷酸酯 (PHA) 因其生物相容性、生物降解性和无毒性而备受关注,在医疗器械、药物输送系统和其他医疗保健产品中得到应用。通过控制其组分来控制 PHA 的特性为 3-环丁基丙酸乙酯打开了可能为特定生物医学应用合成或改性 PHA 做出贡献的大门 (Grigore 等人,2019)。
作用机制
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . These interactions can lead to changes in the conformation and function of the target molecules .
Biochemical Pathways
The specific biochemical pathways affected by Ethyl 3-cyclobutylpropanoate are currently unknown. Similar compounds have been shown to influence various biochemical pathways . For instance, some compounds can inhibit or enhance enzyme activities, alter signal transduction pathways, or modulate gene expression . The downstream effects of these changes can include altered cellular metabolism, changes in cell growth and differentiation, and modulation of immune responses .
Pharmacokinetics
Based on its chemical structure, it can be hypothesized that it is likely to be absorbed in the gastrointestinal tract after oral administration . Its distribution in the body would depend on factors such as its lipophilicity, protein binding, and membrane permeability . The compound would be expected to undergo metabolic transformations primarily in the liver, and excretion would likely occur via the kidneys .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular levels, such as modulation of enzyme activities, alteration of membrane properties, and changes in signal transduction pathways . These effects can lead to changes in cellular functions and behaviors .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 3-cyclobutylpropanoate. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets . Moreover, the compound’s action can also be influenced by the physiological and pathological conditions of the organism, such as the presence of inflammation or disease .
属性
IUPAC Name |
ethyl 3-cyclobutylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-2-11-9(10)7-6-8-4-3-5-8/h8H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDDRXHIHFFKBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1CCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-cyclobutylpropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




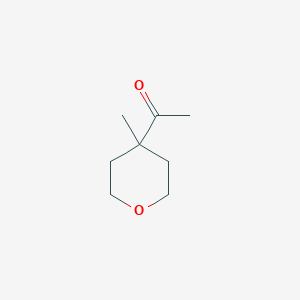

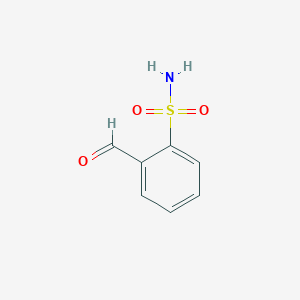

![1-[4-(3-Trifluoromethoxy-phenoxy)-phenyl]-ethanone](/img/structure/B3164031.png)

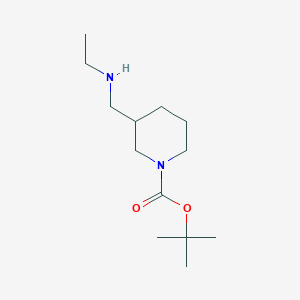

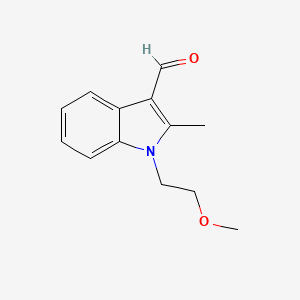

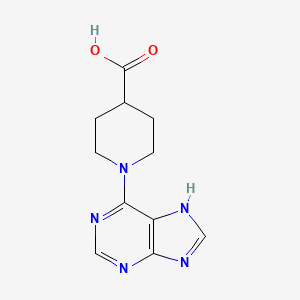

![ditert-butyl-[4-(trifluoromethyl)phenyl]phosphane;palladium(2+);dichloride](/img/structure/B3164081.png)